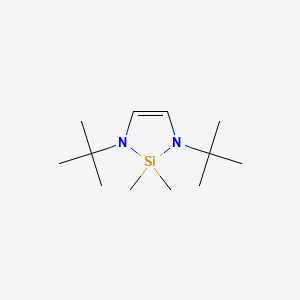
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is a heterocyclic compound with the molecular formula C₁₂H₂₆N₂Si. This compound is characterized by the presence of silicon and nitrogen atoms within its ring structure, making it a unique member of the diazasilolidine family. It is known for its stability and reactivity, which makes it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- typically involves the reaction of tert-butylamine with silicon-based reagents under controlled conditions. One common method involves the reaction of tert-butylamine with dichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazasilolidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silicon dioxide and nitrogen-containing by-products.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated diazasilolidine compounds.
科学的研究の応用
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other silicon-nitrogen compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic cycles. The compound’s reactivity is attributed to the presence of electron-donating tert-butyl groups and the electron-withdrawing silicon atom, which create a unique electronic environment.
類似化合物との比較
Similar Compounds
- 1,3-Di-tert-butyl-2,2-dichloro-1,3,2-diazasilolidine
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazasilole
- 1,3-Di-tert-butyl-2,2-dimethyl-1,3,2-diazaphospholidine
Uniqueness
1,3,2-Diazasilolidine, 1,3-di-tert-butyl-2,2-dimethyl- is unique due to its specific combination of tert-butyl and dimethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it more stable and reactive compared to other similar compounds, allowing for a wider range of applications in various fields.
特性
CAS番号 |
84814-09-5 |
|---|---|
分子式 |
C12H26N2Si |
分子量 |
226.43 g/mol |
IUPAC名 |
1,3-ditert-butyl-2,2-dimethyl-1,3,2-diazasilole |
InChI |
InChI=1S/C12H26N2Si/c1-11(2,3)13-9-10-14(12(4,5)6)15(13,7)8/h9-10H,1-8H3 |
InChIキー |
NZVFKDCJHBDMPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CN([Si]1(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
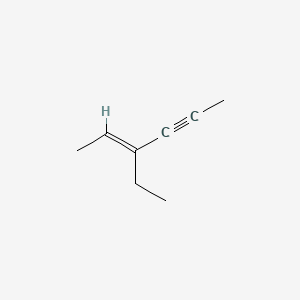
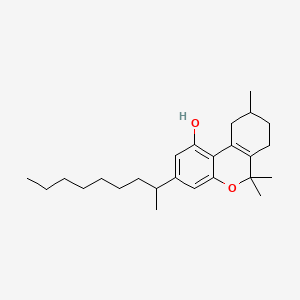
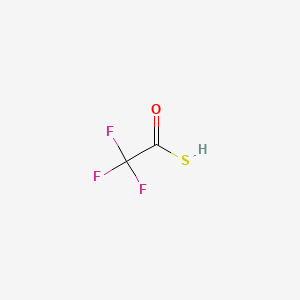
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
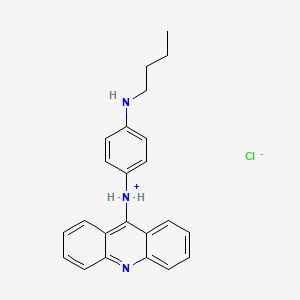
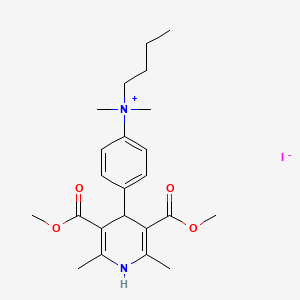

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
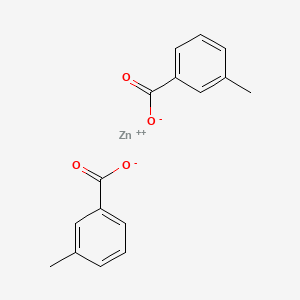


![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
